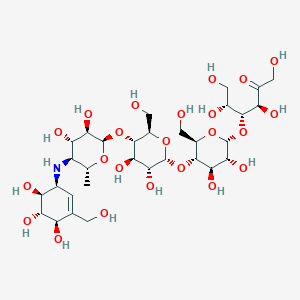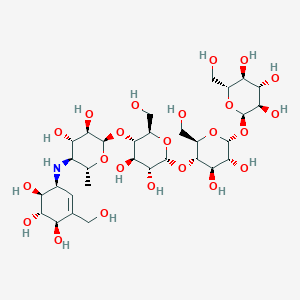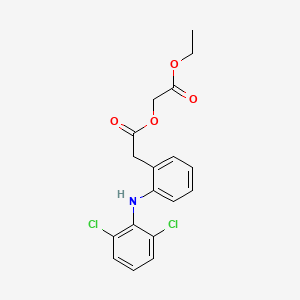
Citalopram-Alken-Dimer-Chlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Citalopram Alkene Dimer Chloride is a chemical compound with the molecular formula C40H41ClF2N4O . It has a molecular weight of 667.2 g/mol . It is an impurity in the synthesis of Citalopram and Escitalopram .
Synthesis Analysis
Citalopram Alkene Dimer Chloride is an unwanted byproduct in the synthesis of Citalopram. Research efforts have focused on optimizing Citalopram synthesis processes to minimize its formation. This can involve modifying reaction conditions or introducing purification steps to remove the impurity before the final Citalopram product is obtained.Molecular Structure Analysis
The molecular structure of Citalopram Alkene Dimer Chloride is complex, with a number of different functional groups present . The IUPAC name for this compound is [5-cyano-2-[(E)-4-(dimethylamino)-1-(4-fluorophenyl)but-1-enyl]phenyl]methyl-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-dimethylazanium;chloride .Chemical Reactions Analysis
The presence of Citalopram Alkene Dimer Chloride can potentially affect the quality and efficacy of the final Citalopram medication. Its chemical structure suggests it might not possess the same pharmacological activity as Citalopram itself.Physical And Chemical Properties Analysis
Citalopram Alkene Dimer Chloride has a number of computed properties. It has a molecular weight of 667.2 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 7, and a rotatable bond count of 12 . Its exact mass is 666.2936960 g/mol, and it has a topological polar surface area of 60 Ų .Wissenschaftliche Forschungsanwendungen
Arzneimittelentwicklung
Citalopram-Alken-Dimer-Chlorid besitzt einzigartige Eigenschaften, die es für verschiedene Anwendungen, wie z. B. die Arzneimittelentwicklung, wertvoll machen. Es ist eine Verunreinigung bei der Synthese von Citalopram und Escitalopram {svg_1}, zwei weit verbreiteten Antidepressiva.
Palladium-katalysierte Heteroallylierung
This compound wurde im Zusammenhang mit der palladium-katalysierten Heteroallylierung von nicht aktivierten Alkenen {svg_2} erwähnt. Diese Methode bietet einen schnellen Zugang zu einer breiten Palette wünschenswerter heterocyclischer Zielstrukturen, wie es durch eine prägnante Synthese des weit verbreiteten Antidepressivums Citalopram {svg_3} illustriert wird.
Wirkmechanismus
Target of Action
Citalopram Alkene Dimer Chloride is an impurity in the synthesis of Citalopram . Citalopram is a selective serotonin reuptake inhibitor (SSRI) and its primary target is the serotonin transporter (solute carrier family 6 member 4, SLC6A4) . This transporter plays a crucial role in the reuptake of serotonin (5-HT) from the synaptic cleft, thereby regulating serotonergic transmission in the central nervous system .
Mode of Action
Citalopram enhances serotonergic transmission by inhibiting the reuptake of serotonin, making it the most selective SSRI towards serotonin reuptake inhibition . It has a minimal effect on dopamine and norepinephrine transportation and virtually no affinity for muscarinic, histaminergic, or GABAergic receptors .
Biochemical Pathways
Citalopram’s action primarily affects the serotonin signaling pathway . It has been suggested that citalopram may inhibit CalDAG-GEFI/Rap1 signaling and competitively antagonize GPVI in platelets . These are two novel and putative mechanisms of citalopram-induced platelet inhibition .
Pharmacokinetics
After oral administration, citalopram is rapidly absorbed, with peak plasma levels observed approximately after 1–4 hours and a plasma half-life of approximately 35 hours . It is highly lipophilic, resulting in high bioavailability (approximately 80%) after oral administration . Approximately 12–23% of orally dosed citalopram is excreted unchanged in the urine, and approximately 10% is excreted in the feces .
Result of Action
Citalopram’s action results in the potentiation of serotonergic activity in the central nervous system, which is presumed to be related to its inhibition of CNS neuronal reuptake of serotonin . This leads to an increase in serotonin concentrations at the synaptic cleft, enhancing serotonin signaling. This mechanism is thought to contribute to citalopram’s antidepressant effects .
Biochemische Analyse
Biochemical Properties
It is known that Citalopram, from which the dimer is derived, inhibits the serotonin transporter (5-HTT) in the brain, leading to increased serotonin levels
Cellular Effects
Studies on Citalopram have shown that it can have various effects on cells, including influencing cell function, impacting cell signaling pathways, altering gene expression, and affecting cellular metabolism . It would be reasonable to hypothesize that Citalopram Alkene Dimer Chloride might have similar effects, but this needs to be confirmed through experimental studies.
Molecular Mechanism
The parent compound, Citalopram, is known to exert its effects at the molecular level by inhibiting the reuptake of serotonin, potentially through the inhibition of the serotonin transporter . This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Metabolic Pathways
The metabolic pathways involving Citalopram Alkene Dimer Chloride are not well-characterized. Citalopram is known to be metabolized in the liver primarily by enzymes CYP2C19, CYP3A4, and CYP2D6 .
Subcellular Localization
Given that Citalopram is known to act at the synaptic cleft in neurons , it is possible that Citalopram Alkene Dimer Chloride might also be found in this subcellular location.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Citalopram Alkene Dimer Chloride involves the reaction of Citalopram with a suitable alkene to form the alkene dimer, which is then chlorinated to form the final product.", "Starting Materials": [ "Citalopram", "Alkene", "Chlorine gas", "Solvent (e.g. dichloromethane)" ], "Reaction": [ "Step 1: Citalopram is dissolved in a suitable solvent, such as dichloromethane.", "Step 2: A suitable alkene, such as ethene or propene, is added to the solution.", "Step 3: The mixture is stirred at room temperature for several hours to allow the alkene to react with the Citalopram and form the alkene dimer.", "Step 4: Chlorine gas is bubbled through the reaction mixture to chlorinate the alkene dimer and form Citalopram Alkene Dimer Chloride.", "Step 5: The product is isolated by filtration or extraction, and purified by recrystallization or chromatography." ] } | |
| 1370643-27-8 | |
Molekularformel |
C40H41ClF2N4O |
Molekulargewicht |
667.23 |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
5-Cyano-N-[[5-cyano-2-[(1E)-4-(dimethylamino)-1-(4-fluorophenyl)-1-buten-1-yl]phenyl]methyl]-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanaminium Chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








